molecular formula C19H24N2O5S B5585325 2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide

2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide

Cat. No.: B5585325
M. Wt: 392.5 g/mol
InChI Key: KFDLNTKZRUJNIR-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy-phenyl group, a methanesulfonyl-amino group, and a methoxy-benzyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy-phenyl Intermediate: The ethoxy-phenyl group can be introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.

    Introduction of the Methanesulfonyl-amino Group: This step involves the reaction of the ethoxy-phenyl intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl-amino derivative.

    Attachment of the Methoxy-benzyl Group: The final step involves the reaction of the methanesulfonyl-amino derivative with 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxy-phenyl)-methanesulfonyl-amino]-N-(4-ethoxy-benzyl)-acetamide
  • 2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methyl-benzyl)-acetamide
  • 2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-chloro-benzyl)-acetamide

Uniqueness

2-[(2-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(4-methoxy-benzyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-4-26-18-8-6-5-7-17(18)21(27(3,23)24)14-19(22)20-13-15-9-11-16(25-2)12-10-15/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDLNTKZRUJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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